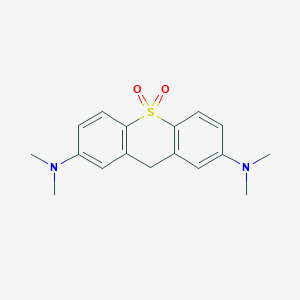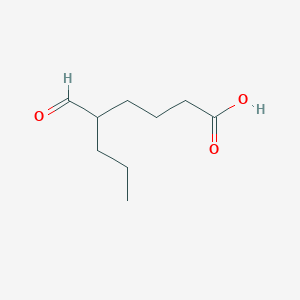
5-Formyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyloctanoic acid is an organic compound with the molecular formula C9H16O3. It is a carboxylic acid derivative characterized by the presence of a formyl group attached to an octanoic acid chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Formyloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the formyl group.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of 5-hydroxyoctanoic acid. This process often employs catalysts such as palladium or platinum supported on carbon, which facilitate the oxidation reaction under milder conditions and with higher yields.
Análisis De Reacciones Químicas
Types of Reactions
5-Formyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and catalytic systems involving palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 5-Carboxyoctanoic acid.
Reduction: 5-Hydroxyoctanoic acid.
Substitution: Various substituted octanoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Formyloctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of fatty acids and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-Formyloctanoic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid: A simple carboxylic acid with an eight-carbon chain.
5-Hydroxyoctanoic acid: A hydroxylated derivative of octanoic acid.
5-Carboxyoctanoic acid: An oxidized form of 5-Formyloctanoic acid.
Uniqueness
This compound is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
143554-30-7 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
5-formyloctanoic acid |
InChI |
InChI=1S/C9H16O3/c1-2-4-8(7-10)5-3-6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
Clave InChI |
IALITVYFSQTTML-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



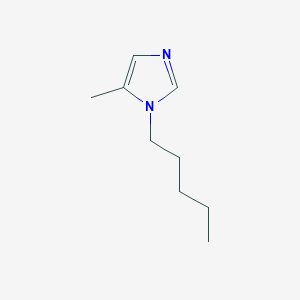

![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)

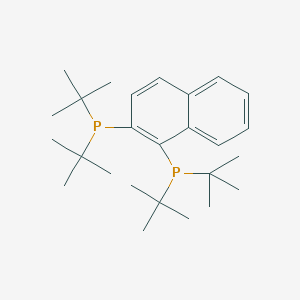
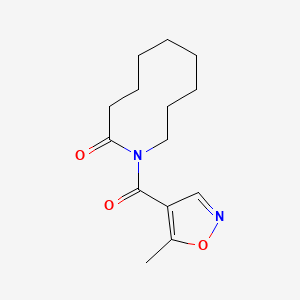
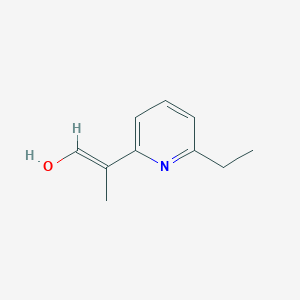
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)

